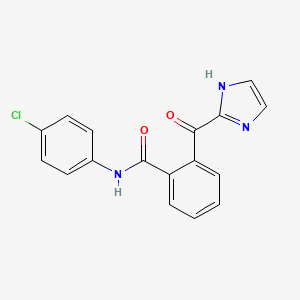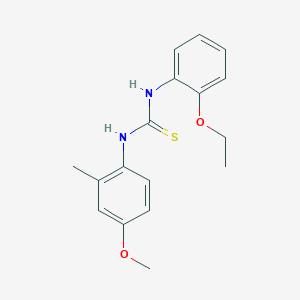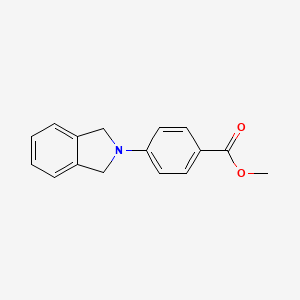
7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, also known as EEMC, is a synthetic compound that belongs to the family of flavonoids. It has a molecular weight of 372.43 g/mol and a chemical formula of C21H22O4. EEMC has been the subject of numerous scientific studies due to its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of 7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is not yet fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and diabetes. It may also exert its neuroprotective effects by modulating oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. It may also induce apoptosis, or programmed cell death, in cancer cells and inhibit the growth and proliferation of cancer cells. In addition, 7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one in lab experiments is its relatively low cost compared to other compounds with similar properties. It is also readily available and can be synthesized in large quantities. However, one limitation is that its mechanism of action is not yet fully understood, which may make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and determine its efficacy in animal models of these diseases. Another area of interest is its potential use in agriculture as a natural pesticide or herbicide. Studies are needed to determine its effectiveness and safety in this application. Finally, 7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one may have potential applications in the development of new drugs for the treatment of cancer and diabetes. Further research is needed to explore these possibilities.
Synthesemethoden
7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including 2-methyl-4H-chromen-4-one, 4-methoxybenzaldehyde, and ethyl bromoacetate. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one has been the focus of several scientific studies due to its potential applications in various fields. In medicine, 7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-5-14-11-17-19(12-18(14)24-6-2)25-13(3)20(21(17)22)15-7-9-16(23-4)10-8-15/h7-12H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLFMRHGAXNVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC)OC(=C(C2=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-methyl-3-(2-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5761371.png)

![5-nitro-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5761393.png)
![2-[(4-fluorophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B5761403.png)
![3-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761413.png)
![3-chloro-N-{4-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5761416.png)




